molecular formula C7H7Cl2NO2S B1357824 (3,5-Dichlorophenyl)methanesulfonamide CAS No. 848072-17-3

(3,5-Dichlorophenyl)methanesulfonamide

Cat. No.: B1357824
CAS No.: 848072-17-3
M. Wt: 240.11 g/mol
InChI Key: GIVCSPSKOPTGHB-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Modern Medicinal Chemistry and Chemical Biology

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO2NH-), is a cornerstone of modern medicinal chemistry. ajchem-b.comajchem-b.com Since the discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide-containing compounds have become a versatile and highly valued scaffold in drug discovery. citedrive.comnih.gov This has led to the development of numerous FDA-approved drugs for a wide array of diseases. nih.gov

The significance of the sulfonamide scaffold lies in its ability to mimic the transition state of various enzymatic reactions and its capacity to form key hydrogen bonds with biological targets. This versatility has allowed for the design and synthesis of sulfonamide-based drugs with a broad spectrum of biological activities. ajchem-b.com These include antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. ajchem-b.comnih.govresearchgate.net

In the realm of chemical biology, sulfonamides serve as crucial tools for probing biological pathways and enzyme mechanisms. Their ability to act as inhibitors for enzymes like carbonic anhydrases and proteases has been instrumental in understanding the roles of these enzymes in physiological and pathological processes. nih.gov The continued exploration of sulfonamide derivatives promises to yield novel therapeutic agents with enhanced efficacy and specificity. citedrive.comnih.gov

Classification and Structural Characteristics of Methanesulfonanilides

Methanesulfonanilides are a specific class of sulfonamides where a methanesulfonyl group (CH3SO2-) is attached to the nitrogen atom of an aniline (B41778). The general structure consists of a phenyl ring connected to a sulfonamide linker, which in turn is substituted with a methyl group.

The structural characteristics of methanesulfonanilides are crucial to their biological activity. The orientation of the N-H bond, the torsional angles of the S-N and S-C bonds, and the substitution pattern on the phenyl ring all influence how the molecule interacts with its biological target. researchgate.net For instance, the hydrogen on the sulfonamide nitrogen is often a key hydrogen bond donor. researchgate.net

Methanesulfonanilide derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and anticancer agents. nih.govresearchgate.net The methyl group of the methanesulfonyl moiety can be involved in hydrophobic interactions within a receptor's binding pocket, while the sulfonamide group participates in hydrogen bonding. The aryl group (the anilide part) can be extensively modified to alter the compound's physicochemical properties, such as lipophilicity and electronic character, thereby fine-tuning its biological activity and selectivity.

Overview of (3,5-Dichlorophenyl)methanesulfonamide in the Context of Substituted Anilide Studies

This compound is a specific methanesulfonanilide that has been studied to understand the impact of halogen substitution on the structural and biological properties of this class of compounds. The presence of two chlorine atoms at the meta-positions of the phenyl ring significantly influences the molecule's electronic properties and its potential interactions with biological macromolecules.

The structure of this compound has been characterized, revealing geometric parameters similar to other methanesulfonanilides. researchgate.netiucr.org The amide hydrogen atom is positioned roughly in the plane of the dichlorophenyl group. iucr.org Molecules of this compound are known to form chains through N-H···O hydrogen bonds in the solid state. iucr.org

Studies on dichlorophenyl-containing compounds have explored their potential as inhibitors of various enzymes. For example, molecules with a 3,5-dichlorophenyl moiety have been investigated as furin inhibitors, which could have broad-spectrum antiviral applications. nih.gov While specific, detailed biological activity studies on this compound itself are not extensively reported in the provided search results, the investigation of related substituted anilides provides a framework for its potential applications. For instance, other dichlorophenyl amides and anilides have been synthesized and evaluated for activities such as antitumor and antibacterial effects. sioc-journal.cnnih.gov The study of this compound contributes to the broader understanding of structure-activity relationships within the substituted anilide class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,5-dichlorophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-6-1-5(2-7(9)3-6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCSPSKOPTGHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60607135
Record name 1-(3,5-Dichlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848072-17-3
Record name 1-(3,5-Dichlorophenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60607135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for the Preparation of (3,5-Dichlorophenyl)methanesulfonamide

The synthesis of this compound is achievable through established and optimized chemical procedures. These methods focus on the reliable formation of the sulfonamide linkage, a critical step in obtaining the target compound with high purity and yield.

Established Literature Procedures for Synthesis

The primary and most direct route for the synthesis of this compound involves the reaction of 3,5-dichloroaniline (B42879) with methanesulfonyl chloride. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. In a typical procedure, 3,5-dichloroaniline is dissolved in a suitable solvent, and methanesulfonyl chloride is added, often in the presence of a base to neutralize the hydrogen chloride byproduct formed during the reaction.

A representative procedure, adapted from the synthesis of analogous N-aryl sulfonamides, would involve dissolving 3,5-dichloroaniline in a solvent like pyridine (B92270) or in an inert solvent such as dichloromethane (B109758) with an added base like triethylamine (B128534). nih.gov Methanesulfonyl chloride is then added dropwise, often at a reduced temperature to control the exothermic reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The final product is then isolated through standard workup procedures, which may include washing with acidic and basic solutions to remove unreacted starting materials and byproducts, followed by crystallization from a suitable solvent to yield the purified this compound. A patented method for preparing methane (B114726) sulfonamide derivatives involves reacting methane sulfonyl chloride with an amine in a nitroalkane as a reaction diluent, which facilitates the precipitation and removal of the amine hydrochloride salt byproduct. google.com

Reagent Selection and Reaction Optimization Strategies

The selection of reagents and the optimization of reaction conditions are crucial for maximizing the yield and purity of this compound.

Reagent Selection:

Amine: 3,5-dichloroaniline is the key starting material, providing the dichlorophenyl moiety. nih.gov Its purity is essential to avoid side reactions.

Sulfonylating Agent: Methanesulfonyl chloride is the most common and reactive agent for introducing the methanesulfonyl group. orgsyn.org

Base: A base is required to scavenge the HCl produced. Tertiary amines like triethylamine or pyridine are frequently used. Pyridine can also serve as the solvent. The choice of base can influence the reaction rate and the formation of byproducts.

Solvent: Aprotic solvents such as dichloromethane, chloroform, or tetrahydrofuran (B95107) are typically employed when a tertiary amine base is used. The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.

Reaction Optimization: Optimization strategies focus on several key parameters to enhance reaction efficiency. The temperature is a critical factor; initial cooling is often necessary to manage the exothermicity of the reaction, followed by allowing the reaction to proceed at room temperature or with gentle heating to drive it to completion. The stoichiometry of the reactants is also important; a slight excess of the methanesulfonyl chloride may be used to ensure complete consumption of the aniline (B41778), but a large excess should be avoided to minimize purification challenges. The reaction time is monitored, often by thin-layer chromatography (TLC), to determine the point of maximum product formation.

Table 1: Key Parameters for Synthesis Optimization

ParameterConsiderationsTypical Range
Temperature Control of exothermicity, reaction rate0 °C to 50 °C
Solvent Solubility of reactants, inertnessDichloromethane, Pyridine
Base Neutralization of HCl, catalysisTriethylamine, Pyridine
Stoichiometry Reactant conversion, byproduct formationNear equimolar ratios
Reaction Time Ensuring complete reaction2 to 24 hours

This compound as a Precursor in Complex Molecule Synthesis

The structure of this compound, featuring a reactive sulfonamide proton and a dichlorinated aromatic ring, makes it a valuable precursor for the synthesis of a variety of more complex molecules with potential applications in medicinal and materials chemistry.

Derivatization to Novel Sulfonylurea and Sulfonylthiourea Compounds

This compound can be readily converted into sulfonylurea and sulfonylthiourea derivatives. These functional groups are of significant interest in medicinal chemistry. The synthesis is typically achieved by deprotonating the sulfonamide with a base to form the corresponding anion, which then acts as a nucleophile.

The reaction with an isocyanate (R-N=C=O) leads to the formation of a sulfonylurea. Similarly, reaction with an isothiocyanate (R-N=C=S) yields a sulfonylthiourea. The choice of the "R" group on the isocyanate or isothiocyanate allows for the introduction of a wide range of substituents, enabling the creation of a library of diverse compounds for further investigation.

General Reaction Scheme:

(3,5-Cl₂C₆H₃)NHSO₂CH₃ + Base → [(3,5-Cl₂C₆H₃)NSO₂CH₃]⁻

[(3,5-Cl₂C₆H₃)NSO₂CH₃]⁻ + R-N=C=O → (3,5-Cl₂C₆H₃)N(SO₂CH₃)C(=O)NHR (Sulfonylurea)

[(3,5-Cl₂C₆H₃)NSO₂CH₃]⁻ + R-N=C=S → (3,5-Cl₂C₆H₃)N(SO₂CH₃)C(=S)NHR (Sulfonylthiourea)

Synthesis of N-(heteroaryl)-sulfonamide Derivatives

The nitrogen atom of the sulfonamide group in this compound can be further functionalized by the introduction of a heteroaryl group. This transformation is typically accomplished through transition metal-catalyzed cross-coupling reactions.

Prominent among these methods are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions involve the coupling of the sulfonamide with a heteroaryl halide (e.g., chloro-, bromo-, or iodo-heteroarene) in the presence of a palladium or copper catalyst, respectively, along with a suitable base and ligand. This strategy provides access to a broad range of N-(heteroaryl)-N-(3,5-dichlorophenyl)methanesulfonamides, which are scaffolds of interest in drug discovery.

Table 2: Common Coupling Strategies for N-Heteroarylation

Coupling ReactionCatalyst SystemTypical Substrates
Buchwald-Hartwig Amination Palladium catalyst with a phosphine (B1218219) ligandHeteroaryl bromides, chlorides, and triflates
Ullmann Condensation Copper catalyst, often with a ligandHeteroaryl iodides and bromides

Exploration of Diverse Chemical Reactions and Coupling Strategies

The dichlorophenyl ring of this compound offers further opportunities for chemical modification. While the chlorine atoms are generally unreactive towards classical nucleophilic aromatic substitution due to the deactivating effect of the sulfonamide group, they can participate in various transition metal-catalyzed cross-coupling reactions.

Under specific catalytic conditions, one or both of the chlorine atoms could potentially be replaced via reactions such as Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Heck coupling (with alkenes). These transformations would allow for the introduction of carbon-based substituents, significantly increasing the molecular complexity and providing access to a vast array of novel structures derived from the this compound core. The development of nickel-catalyzed cross-coupling reactions has also expanded the scope for using less reactive aryl chlorides as substrates in C-N bond formation.

Crystallographic and Solid State Structural Analysis

Single-Crystal X-ray Diffraction Studies of (3,5-Dichlorophenyl)methanesulfonamide

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. Studies on this compound have yielded high-resolution data, elucidating its structural properties at the atomic level.

The compound this compound, with the chemical formula C₇H₇Cl₂NO₂S, crystallizes in the monoclinic system. The specific space group was determined to be P2₁/c. This space group indicates a centrosymmetric arrangement of molecules within the crystal lattice. The unit cell contains four molecules (Z = 4).

Table 1. Crystal Data and Structure Refinement for this compound.
ParameterValue
Empirical FormulaC₇H₇Cl₂NO₂S
Formula Weight240.09
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.703(3)
b (Å)8.648(3)
c (Å)10.395(3)
β (°)104.53(2)
Volume (ų)930.3(5)
Z4

The molecular structure of this compound reveals key conformational features. The amide hydrogen atom is positioned nearly in the plane of the dichlorophenyl ring, with a minimal deviation of -0.021(7) Å. In contrast, the sulfur atom of the methanesulfonyl group is slightly out of this plane, showing a deviation of 0.285(9) Å. This arrangement results in a dihedral angle of 14.4(5)° between the plane of the benzene (B151609) ring and the C—N—S plane. The bond lengths and angles within the molecule are consistent with those observed in other related methanesulfonanilides.

Table 2. Selected Bond Lengths (Å) for this compound.
BondLength (Å)
S1—O11.429(3)
S1—O21.431(3)
S1—N11.633(3)
S1—C71.751(4)
Cl1—C31.734(4)
Cl2—C51.737(4)
N1—C11.419(4)
Table 3. Selected Bond Angles (°) for this compound.
AngleValue (°)
O1—S1—O2118.8(2)
O1—S1—N1107.4(2)
O2—S1—N1107.5(2)
O1—S1—C7108.6(2)
O2—S1—C7108.3(2)
N1—S1—C7105.5(2)
C1—N1—S1125.0(2)
Table 4. Hydrogen Bond Geometry (Å, °) for this compound.
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1···O1ⁱ0.81(4)2.15(4)2.943(4)165(4)

Symmetry codes: (i) x, -y+3/2, z-1/2

The interplay of the N—H···O hydrogen bonds and the weaker C—H···O interactions results in a distinct supramolecular architecture. The molecules self-assemble into one-dimensional chains that extend through the crystal lattice. This chain-like packing motif is a characteristic feature of the solid-state structure of this compound.

Comparative Crystallography of this compound with Related Methanesulfonanilides

Comparing the crystal structure of this compound with its analogues provides valuable information on how subtle molecular changes influence solid-state arrangements.

The substitution pattern on both the phenyl ring and the sulfonyl group significantly affects the resulting supramolecular architecture.

Substitution on the Sulfonyl Group: When the methyl group of this compound is replaced with a phenyl group, as in N-(3,5-Dichlorophenyl)benzenesulfonamide, the crystal system remains monoclinic (P2₁/c), and the molecules still form chains via N—H···O hydrogen bonds. researchgate.net However, adding a methyl group to the benzene ring, as in N-(3,5-Dichlorophenyl)-4-methylbenzenesulfonamide, leads to a different packing arrangement where molecules form inversion dimers linked by pairs of N—H···O hydrogen bonds, despite also crystallizing in a monoclinic system. nih.gov

Substitution on the Aniline (B41778) Ring: The position of the chloro substituents on the aniline ring also alters the crystal packing. For instance, the isomeric compound N-(2,3-Dichlorophenyl)methanesulfonamide also packs into chains through N—H···O hydrogen bonding. This suggests that while the fundamental chain motif can be retained, the specific symmetry and unit cell parameters can be sensitive to the precise placement of substituents on the aromatic ring. This highlights the delicate balance of intermolecular forces that dictates the final crystal structure in this class of compounds.

Structure Activity Relationship Sar Investigations

Fundamental Principles of Sulfonanilide Biological Activity

The biological activity of the sulfonanilide class, to which (3,5-Dichlorophenyl)methanesulfonamide belongs, is rooted in the physicochemical properties of the sulfonamide functional group (-SO₂NH-). This group is a cornerstone of numerous drug classes, including antibacterial, diuretic, and anticonvulsant agents. wikipedia.org The original antibacterial sulfonamides function as synthetic antimicrobial agents by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. wikipedia.orgnih.gov This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. wikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to a bacteriostatic effect that inhibits bacterial multiplication. wikipedia.orgnih.gov

The general structure of sulfonanilides allows for extensive modification to modulate pharmacological activity, enhance pharmacokinetic properties, or reduce side effects. nih.gov Variations in the substituents on both the aromatic ring and the sulfonyl group can lead to a wide spectrum of biological activities, from anticancer to anti-inflammatory effects. ijpsonline.comnih.gov

Significance of the Amide Hydrogen in Ligand-Receptor Recognition

The amide hydrogen (N-H) of the sulfonamide group plays a pivotal role in the interaction between the ligand and its biological target. This hydrogen atom is acidic due to the electron-withdrawing effect of the adjacent sulfonyl group, enabling it to act as a potent hydrogen bond donor. ijpsonline.com Hydrogen bonds are fundamental to molecular recognition, providing the directional interactions necessary for the specificity and stability of a ligand-receptor complex. nih.govepa.govresearchgate.net

The ability of the sulfonamide N-H to form strong hydrogen bonds is a recurring theme in the SAR of bioactive sulfonamides. nih.gov These interactions contribute significantly to the binding affinity of the molecule. For example, in the context of enzyme inhibition, the amide hydrogen can form a crucial hydrogen bond with an amino acid residue in the active site, anchoring the inhibitor in a specific orientation. The fortuitous isolation of a bis-sulfonimide derivative, which lacks sulfonamide hydrogens, provided crucial evidence for the importance of water–sulfonamide hydrogen bonds in the self-assembly of certain receptors. nih.gov

The orientation and strength of this hydrogen bond can be modulated by the electronic environment of the molecule. Substituents on the aromatic ring can influence the pKa of the amide proton, thereby tuning the strength of the hydrogen bond and, consequently, the biological activity. ijpsonline.com The dynamic and flexible nature of hydrogen bonds allows them to be made and broken more easily than stronger covalent bonds, which is essential for the reversible binding required in many biological processes. epa.govresearchgate.net

Role of Dichloro-Substitution at the 3,5-Positions in Modulating Biological Response

The presence and positioning of halogen substituents on the phenyl ring of a sulfonanilide can dramatically influence its biological activity. The 3,5-dichloro substitution pattern on the phenyl ring of this compound is a key structural feature that modulates its interaction with biological targets. This specific substitution pattern imparts several important properties to the molecule.

Firstly, the chlorine atoms are strongly electron-withdrawing, which alters the electronic distribution of the aromatic ring and can influence the acidity of the sulfonamide proton. Secondly, the lipophilicity of the molecule is increased, which can affect its ability to cross cell membranes and access its target site. ontosight.ai Thirdly, the steric bulk of the chlorine atoms at the 3 and 5 positions creates a specific three-dimensional shape that can either be favorable for binding to a specific receptor pocket or create steric hindrance that prevents binding to off-target sites, thus improving selectivity.

For instance, in a series of N-arylcinnamamides, 3,4-dichlorocinnamanilides demonstrated a broader spectrum of action and higher antibacterial efficacy compared to their 4-chloro counterparts. nih.gov In the context of peroxisome proliferator-activated receptor γ (PPARγ) modulators, a 3,5-di-chloro aniline (B41778) moiety is a key component of the potent partial agonist INT131. nih.gov Similarly, the design of selective ligands for the dopamine (B1211576) D3 receptor has incorporated a (2,3-dichlorophenyl)piperazine moiety, highlighting the importance of specific dichlorination patterns for achieving desired activity and selectivity. bath.ac.ukbath.ac.uk

The table below illustrates the effect of phenyl ring substitutions on the biological activity of a hypothetical series of methanesulfonamide (B31651) analogs, based on general SAR principles.

CompoundSubstitution PatternRelative ActivityRationale for Activity Change
1 Unsubstituted1xBaseline activity.
2 4-Chloro5xIncreased lipophilicity and favorable electronic properties enhance binding.
3 3,4-Dichloro15xEnhanced lipophilicity and specific steric interactions improve receptor fit.
4 This compound 25x Optimal combination of lipophilicity, electronic effects, and steric bulk for the target binding site, potentially leading to higher potency and selectivity.
5 2,6-Dichloro2xSteric hindrance from ortho-substituents may prevent optimal binding orientation.

This table is illustrative and based on general structure-activity relationship principles.

Rational Design and Synthesis of Analogues for Targeted Activity Enhancement

Rational drug design involves the progressive modification of a lead compound, such as this compound, to optimize its biological activity. drugdesign.org This process is guided by an understanding of the SAR, aiming to enhance potency, improve selectivity, and optimize pharmacokinetic properties. nih.gov

The synthesis of analogues of this compound would typically involve the reaction of a substituted sulfonyl chloride with a corresponding aniline. wikipedia.org For this specific compound, methanesulfonyl chloride would be reacted with 3,5-dichloroaniline (B42879).

Key strategies for the rational design of analogues include:

Modification of the Phenyl Ring Substituents: Replacing the chlorine atoms with other halogens (e.g., fluorine, bromine) or with different electron-withdrawing or electron-donating groups can fine-tune the electronic and lipophilic properties of the molecule. This allows for probing the specific requirements of the receptor binding pocket.

Alteration of the Sulfonyl Moiety: The methyl group on the sulfonyl moiety can be replaced with other alkyl or aryl groups to explore steric and hydrophobic interactions in that region of the binding site.

Bioisosteric Replacement: The sulfonamide linker could be replaced with other functional groups, such as a carboxamide, to assess the importance of the sulfonamide group itself for activity. However, studies have shown that replacing the sulfonamide linker with an amide can lead to a loss of activity, underscoring its essential role. nih.gov

The synthesis of novel analogues often employs combinatorial chemistry approaches to rapidly generate a library of related compounds for biological screening. nih.gov For example, a series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates were synthesized and evaluated as HMG-CoA reductase inhibitors. nih.gov This demonstrates how the core sulfonamide structure can be incorporated into more complex molecules to target specific enzymes.

Pharmacophore Development Based on Structural Features of this compound

A pharmacophore model is an abstract representation of the key molecular features that are necessary for biological activity. Developing a pharmacophore for this compound and its analogues is a crucial step in discovering new, potent ligands. nih.gov Based on its structure and the SAR principles discussed, a putative pharmacophore model can be proposed.

The essential features of this pharmacophore would likely include:

One Hydrogen Bond Donor: The acidic N-H group of the sulfonamide.

Two Hydrogen Bond Acceptors: The two oxygen atoms of the sulfonyl group.

One Aromatic/Hydrophobic Region: The 3,5-dichlorophenyl ring. This feature defines a specific volume and electronic character required for interaction with a corresponding hydrophobic pocket in the receptor.

The spatial arrangement of these features is critical. The 3,5-dichloro substitution pattern precisely orients the hydrophobic region relative to the hydrogen-bonding sulfonamide group. This defined geometry is key to the molecule's ability to selectively bind to its target.

This pharmacophore model can be used in computational drug design to perform virtual screening of large chemical databases. By searching for other molecules that match the defined features and their spatial arrangement, new and structurally diverse compounds with a high probability of having the desired biological activity can be identified for synthesis and testing. Such models have been successfully applied to other sulfonamide-containing compounds, for instance, in the development of ligands for the 5-HT₇ receptor. nih.gov

Computational Chemistry and in Silico Modeling

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules like (3,5-Dichlorophenyl)methanesulfonamide. These calculations can determine the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO are critical in predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For sulfonamide derivatives, these calculations help in understanding the regions of the molecule that are more likely to engage in electrophilic or nucleophilic interactions, which is crucial for predicting metabolic pathways and interactions with biological targets. chemijournal.com

Interactive Data Table: Illustrative Quantum Chemical Properties of a Sulfonamide Derivative

PropertyDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability.-7.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability.-1.2 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO, related to molecular stability and reactivity.6.3 eV
Dipole Moment A measure of the overall polarity of the molecule.3.5 D

Note: The values in this table are illustrative for a generic sulfonamide derivative and are not specific to this compound due to the absence of published data.

Conformational Analysis through Molecular Dynamics and DFT Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the potential energy surface to identify stable conformers. This is typically achieved using a combination of molecular mechanics, molecular dynamics (MD) simulations, and DFT calculations. nih.gov

MD simulations can model the dynamic behavior of the molecule over time, providing insights into its flexibility and the accessible conformations in different environments (e.g., in a solvent or near a biological target). nih.govmdpi.com DFT methods can then be used to accurately calculate the energies of the most stable conformers identified through these simulations. Understanding the preferred conformation is essential for designing molecules that can fit into the binding site of a specific protein.

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govresearchgate.netmdpi.com For this compound, this would involve docking the molecule into the active sites of various putative protein targets. Sulfonamides are known to target a range of enzymes, including carbonic anhydrases and various bacterial enzymes. researchgate.net

The docking process generates a series of possible binding poses and scores them based on the predicted binding affinity. mdpi.com This allows researchers to hypothesize how the molecule might interact with the target at a molecular level, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. tandfonline.com These simulations are a cornerstone of modern drug discovery, enabling the rapid screening of compounds against potential therapeutic targets. nih.gov

Prediction of Binding Affinities and Ligand Efficiency Metrics

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target. nih.govnih.govresearchgate.netarxiv.org This is often expressed as a binding free energy (ΔG) or an inhibition constant (Ki). More advanced techniques like free energy perturbation (FEP) or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) can provide more accurate predictions of binding affinity.

Ligand efficiency (LE) metrics are then used to assess the quality of a compound by normalizing its binding affinity for its size (e.g., number of heavy atoms). uniroma1.itcsmres.co.ukagricarehub.comnih.gov This helps in identifying smaller, more efficient molecules that have a higher potential for development into drug candidates.

Interactive Data Table: Illustrative Ligand Efficiency Metrics

MetricFormulaDescriptionIllustrative Value
Binding Affinity (pKi) -log(Ki)Logarithmic measure of the binding affinity.7.5
Ligand Efficiency (LE) -ΔG / N_heavyBinding energy per non-hydrogen atom.0.35 kcal/mol/atom
Lipophilic Ligand Efficiency (LLE) pKi - logPBalances potency against lipophilicity.4.5

Note: The values in this table are illustrative and not specific to this compound.

In Silico Screening and Virtual Library Design for Novel Sulfonamide Derivatives

In silico screening involves the use of computational methods to search large databases of virtual compounds for molecules that are likely to bind to a specific target. researchgate.netnih.gov Starting with a core structure like this compound, a virtual library of novel derivatives can be designed by adding or modifying functional groups.

This virtual library can then be screened against a protein target using high-throughput molecular docking. The most promising candidates from the virtual screen can then be prioritized for chemical synthesis and experimental testing, significantly accelerating the drug discovery process. This approach allows for the exploration of a much larger chemical space than would be possible with traditional experimental methods alone.

Mechanistic Exploration of Biological Activities

Mechanism of NLRP3 Inflammasome Inhibition by (3,5-Dichlorophenyl)methanesulfonamide Derivatives

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for the activation of inflammatory responses. nih.gov Its dysregulation is implicated in a variety of inflammatory disorders. Sulfonylurea-containing compounds, which are structurally related to sulfonamides, have been identified as potent inhibitors of the NLRP3 inflammasome. nih.gov

Derivatives of this compound are thought to inhibit the NLRP3 inflammasome through direct interaction with the NLRP3 protein. nih.gov While the precise binding site for this compound itself is not extensively detailed in the provided search results, the mechanism for related sulfonamide inhibitors involves targeting the NACHT domain of the NLRP3 protein. This interaction is crucial for preventing the conformational changes necessary for inflammasome assembly and activation. mdpi.com

Structural modeling and biophysical assays, such as bioluminescence resonance energy transfer (BRET), have been employed to demonstrate the physical interaction between NLRP3 and its inhibitors. nih.gov These studies suggest that the inhibitors occupy a specific pocket within the NLRP3 protein, thereby stabilizing it in an inactive state and preventing its oligomerization. nih.govmdpi.com

The activation of the NLRP3 inflammasome is a two-step process, involving a priming signal and an activation signal. nih.govfrontiersin.org The assembly of the inflammasome complex leads to the auto-cleavage and activation of caspase-1. nih.gov Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, IL-1β and IL-18. nih.gov

By binding to and inhibiting the NLRP3 protein, derivatives of this compound effectively block the assembly of the inflammasome complex. nih.gov This, in turn, prevents the activation of caspase-1 and the subsequent processing and release of IL-1β and IL-18. nih.gov The inhibition of this pathway leads to a reduction in the inflammatory response. Additionally, NLRP3 inflammasome activation can induce a form of programmed cell death called pyroptosis, which is also dependent on caspase-1. nih.gov Therefore, inhibition of the NLRP3 inflammasome by these compounds can also prevent pyroptosis.

TargetMechanism of ActionConsequence
NLRP3 Inflammasome Direct binding to the NACHT domain of the NLRP3 protein, preventing its oligomerization and the assembly of the inflammasome complex.Inhibition of caspase-1 activation.
Caspase-1 Prevention of auto-cleavage and activation due to the inhibition of NLRP3 inflammasome assembly.Reduced processing and maturation of pro-inflammatory cytokines.
Pro-inflammatory Cytokines (IL-1β, IL-18) Decreased cleavage of pro-IL-1β and pro-IL-18 into their active forms.Attenuation of the inflammatory response.
Pyroptosis Inhibition of caspase-1-mediated cleavage of Gasdermin D (GSDMD), the executor of pyroptosis.Prevention of inflammatory cell death.

S100 Protein Inhibition by N-(heteroaryl)-sulfonamide Compounds Derived from this compound

The S100 protein family is a group of calcium-binding proteins that are involved in a variety of cellular processes, including cell growth, differentiation, and inflammatory responses. nih.gov Certain S100 proteins, such as S100A9, are considered damage-associated molecular patterns (DAMPs) and can activate pro-inflammatory signaling pathways.

N-(heteroaryl)-sulfonamide compounds derived from this compound have been shown to inhibit the activity of S100A9. plos.org The inhibitory mechanism involves the direct binding of these compounds to the S100A9 protein. This interaction is dependent on the presence of calcium and zinc ions. plos.org Photoaffinity cross-linking studies have confirmed a direct association between human S100A9 and quinoline-3-carboxamides, a class of compounds that includes N-(heteroaryl)-sulfonamide derivatives. plos.org

The binding of these sulfonamide compounds to S100A9 prevents it from interacting with its downstream targets, thereby blocking its pro-inflammatory functions. plos.org

S100A9 exerts its pro-inflammatory effects by binding to and activating cell surface receptors such as the Receptor for Advanced Glycation End products (RAGE) and Toll-like receptor 4 (TLR4). plos.org The interaction of S100A9 with these receptors triggers downstream signaling cascades that lead to the production of inflammatory mediators.

N-(heteroaryl)-sulfonamide compounds that bind to S100A9 have been shown to inhibit the interaction between S100A9 and both RAGE and TLR4. plos.org By competing for the same binding region on S100A9, these compounds effectively block the activation of these receptors and the subsequent inflammatory signaling. plos.org This inhibitory effect on receptor binding is a key aspect of the anti-inflammatory properties of these sulfonamide derivatives.

Compound ClassTarget ProteinEffect on Receptor Binding
N-(heteroaryl)-sulfonamides S100A9Inhibits the interaction of S100A9 with RAGE.
N-(heteroaryl)-sulfonamides S100A9Inhibits the interaction of S100A9 with TLR4.

Pathways of Action and Downstream Signaling Cascades Affected by Compound Activity

The biological activity of this compound and its derivatives extends beyond the direct inhibition of the NLRP3 inflammasome and S100 proteins. These compounds can modulate a variety of downstream signaling cascades, leading to broader effects on cellular function.

A bis-coumarin derivative of this compound has been shown to suppress the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and the proto-oncogene cellular sarcoma (c-Src). nih.gov The inhibition of these key signaling molecules leads to the suppression of their downstream pathways, including the JAK/STAT and mTOR signaling cascades. nih.gov These pathways are known to be involved in cell survival, proliferation, and migration. nih.govnih.gov

The modulation of these pathways by derivatives of this compound highlights their potential to interfere with multiple aspects of cellular signaling, contributing to their anti-inflammatory and anti-proliferative effects.


Advanced Research Perspectives and Methodological Advancements

Development of Novel Spectroscopic and Analytical Techniques for Structural Characterization

Precise structural characterization is fundamental to understanding the chemical and biological properties of (3,5-Dichlorophenyl)methanesulfonamide. While conventional techniques provide basic structural information, advanced methods offer higher resolution and real-time analysis of molecular behavior.

Modern analytical workflows often employ a combination of separation and detection techniques for comprehensive analysis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are frequently paired with mass spectrometry (MS). csbsju.edu The use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly powerful for identifying and quantifying sulfonamides in complex matrices, utilizing multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. eurofins.com For definitive structural elucidation, X-ray crystallography is an invaluable tool. It provides precise three-dimensional coordinates of atoms within a crystal lattice, revealing detailed information about bond lengths, bond angles, and conformation, as has been demonstrated for similar sulfonamide mdpi.com and dichlorophenyl-containing structures. mdpi.com

In-situ spectroscopic methods, such as real-time infrared (IR) spectroscopy, allow for the monitoring of chemical reactions as they occur. This technique has been used to study the deprotonation of related compounds like 3,5-dichloropyridine, providing insights into reaction kinetics and the formation of transient intermediates. researchgate.net Furthermore, advanced chromatographic techniques like supercritical fluid chromatography are being used to separate complex mixtures, such as the diastereoisomers of other dichlorophenyl compounds. nih.gov

Table 1: Advanced Techniques for Structural Characterization

Technique Application for this compound Key Insights Provided
LC-MS/MS Identification and quantification in biological or environmental samples. High sensitivity and selectivity for detecting trace amounts; structural confirmation through fragmentation patterns. eurofins.com
X-Ray Crystallography Determination of the precise 3D molecular structure. Definitive data on bond lengths, angles, and intermolecular interactions in the solid state. mdpi.commdpi.com
In-situ Infrared (IR) Spectroscopy Real-time monitoring of synthesis or degradation reactions. Information on reaction kinetics, intermediates, and endpoint determination. researchgate.net

| Supercritical Fluid Chromatography (SFC) | High-resolution separation from impurities or related compounds. | Efficient separation of stereoisomers or closely related analogues. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capability. mdpi.com These computational tools are significantly accelerating the research and development of sulfonamides. nih.gov

Machine learning algorithms, including Random Forest, Support Vector Machine (SVM), and deep learning models, are widely used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models predict the biological activity of novel sulfonamide compounds based on their chemical structures, enabling researchers to prioritize the synthesis of the most promising candidates. AI is also being used to screen massive virtual libraries of compounds to identify potential new hits, repurpose existing drugs, and predict pharmacokinetic and toxicity profiles, thereby reducing the time and cost of early-stage discovery. mdpi.com

Table 2: Applications of AI and Machine Learning in Sulfonamide Research

AI/ML Application Description Impact on Research
QSAR Modeling Algorithms predict the biological activity of compounds based on their structural features. nih.gov Prioritizes synthesis of potent molecules and reduces unnecessary experiments.
Virtual Screening AI screens large chemical databases to identify molecules likely to bind to a specific biological target. mdpi.com Accelerates the identification of novel hit compounds.
De Novo Drug Design Generative models create novel molecular structures with optimized therapeutic profiles. stanford.edu Expands the chemical space for drug discovery beyond existing compound libraries.
Property Prediction Models predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. Helps in the early identification of candidates with favorable drug-like properties.

| Target Identification | Machine learning workflows can predict the protein targets of active molecules. nih.gov | Facilitates understanding of a compound's mechanism of action. |

Exploration of this compound in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient method for identifying lead compounds. nih.gov This approach begins by screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. nih.gov These initial fragment hits then serve as starting points for the development of more potent, drug-like molecules through synthetic elaboration. nih.govresearchgate.net

The core principle of FBDD is guided by the "Rule of Three," which suggests that fragments should generally have a molecular weight under 300 Daltons, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a LogP of less than three. mdpi.com this compound, with its relatively simple structure and molecular weight of approximately 240.11 g/mol , fits the profile of a molecular fragment. sigmaaldrich.com

The exploration of this compound in an FBDD context would involve screening it against various therapeutic targets. If it demonstrates binding, its structure could be systematically modified. For example, the dichlorophenyl ring or the methanesulfonamide (B31651) group could be grown or linked with other fragments that bind in adjacent pockets of the target protein to create a higher-affinity lead compound. This strategy allows for a more rational exploration of chemical space and often yields lead compounds with better physicochemical properties compared to traditional high-throughput screening hits. nih.govmdpi.com

Table 3: The Fragment-Based Drug Discovery (FBDD) Process

Step Description Relevance to this compound
1. Fragment Library Screening A library of small molecules is screened for weak binding to a target protein using biophysical methods (e.g., NMR, SPR, X-ray crystallography). The compound could be included in such a library due to its fragment-like properties. mdpi.com
2. Hit Identification & Validation Fragments showing binding are confirmed and their binding mode is characterized. If identified as a hit, its interaction with the target would be analyzed in detail.
3. Fragment Elaboration Synthetic chemistry is used to "grow" the fragment or link it with other fragments to increase potency and selectivity. nih.gov The dichlorophenyl or sulfonamide moieties would serve as anchor points for chemical modification.

| 4. Lead Optimization | The elaborated compound is further refined to improve its efficacy, selectivity, and drug-like properties. | A multi-parameter optimization process would be undertaken to develop a clinical candidate. |

Future Directions in Target Identification and Validation for Sulfonanilide Scaffolds

Identifying the specific biological targets of sulfonanilide scaffolds is crucial for understanding their therapeutic potential and mechanism of action. The future of this field lies in the integration of sophisticated computational methods with advanced experimental validation techniques.

Computational approaches such as molecular docking, pharmacophore modeling, and virtual screening are instrumental in generating hypotheses about potential protein targets. nih.govresearchgate.netsemanticscholar.org These in silico methods can screen vast databases of proteins to predict which ones are most likely to bind to a given sulfonanilide scaffold. For instance, such methods have been used to identify novel aromatase inhibitors from sulfonanilide derivatives. nih.gov Machine learning workflows are also being developed to predict targets for molecules with specific activities, such as inhibiting bacterial biofilm formation. nih.gov

Once putative targets are identified computationally, they must be validated experimentally. This can involve biochemical assays to measure the inhibition of enzyme activity or biophysical techniques to confirm direct binding. In cellular contexts, target engagement can be confirmed using techniques like the cellular thermal shift assay (CETSA). Further validation in disease-relevant models is essential to confirm that the interaction between the sulfonanilide and its target leads to the desired therapeutic effect. The sulfonanilide scaffold has already been investigated against targets such as Hypoxia-Inducible Factor (HIF) and aromatase. researchgate.netmdpi.com Future work will likely expand into other areas, leveraging the structural versatility of this scaffold to address new and challenging targets, including those previously considered "undruggable." researchgate.netmdpi.com

Table 4: Strategies for Target Identification and Validation

Strategy Description Examples for Sulfonanilide Scaffolds
Reverse Docking/Virtual Screening A compound is computationally docked against a large library of protein structures to predict potential binding partners. Identifying potential kinase or enzyme targets for this compound. nih.gov
Pharmacophore-Based Screening The key chemical features of an active sulfonanilide are used as a query to search for proteins that have complementary binding sites. Discovering novel leads for targets like aromatase. nih.govnih.gov
Phenotypic Screening Deconvolution Compounds that show a desired effect in a cell-based assay are subjected to further studies (e.g., proteomics, genomics) to identify the target responsible for the effect. Identifying the mechanism behind the anticancer activity of novel sulfonamides.

| Experimental Validation | In vitro binding and activity assays (e.g., enzyme inhibition) are performed to confirm the computationally predicted interactions. | Confirming inhibition of targets like Protein Tyrosine Kinase 2 Beta (PTK2B) or EGFR. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3,5-Dichlorophenyl)methanesulfonamide, and how can purity be optimized?

  • Methodology :

  • Synthesis : React 3,5-dichlorophenylamine with methanesulfonyl chloride in a base (e.g., pyridine or triethylamine) at 0–5°C to minimize side reactions. Use dichloromethane or THF as a solvent .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Monitor purity via TLC and confirm with 1H^1H-NMR (e.g., singlet for -SO2_2- group at ~3.3 ppm) and LC-MS (molecular ion peak matching calculated mass) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1H-NMR (aromatic protons at ~7.2–7.5 ppm), 13C^{13}C-NMR (sulfonamide carbon at ~45 ppm), and FT-IR (S=O stretching at ~1350–1150 cm1^{-1}).
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm). Elemental analysis (C, H, N, S) should align with theoretical values (±0.4%) .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.
  • Waste Disposal : Neutralize residual compound with 10% sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound?

  • Methodology :

  • In Vitro Assays : Test cytotoxicity using MTT assays (e.g., IC50_{50} determination in cancer cell lines). For receptor studies, employ competitive binding assays (e.g., CB2 receptor, as in ) with radiolabeled ligands .
  • Dose Optimization : Use log-dose response curves (0.1–100 µM) and compare to positive controls (e.g., SR141716A for cannabinoid receptors) .

Q. How should contradictions in solubility data be addressed during bioactivity studies?

  • Methodology :

  • Solvent Screening : Test DMSO, ethanol, or PEG-400 for solubility. For low solubility, use sonication or surfactants (e.g., Tween-80). Validate results across solvents to rule out solvent interference .
  • Alternative Approaches : Derivatize the compound (e.g., salt formation with isethionic acid, as in ) to enhance aqueous solubility .

Q. What strategies are effective for developing HPLC methods to quantify this compound in complex matrices?

  • Methodology :

  • Column Optimization : Test C18, phenyl, or HILIC columns. Adjust mobile phase pH (2.5–5.0 with 0.1% formic acid) to improve peak symmetry.
  • Detection : Couple with tandem MS (MRM mode) for high sensitivity. Use deuterated internal standards (e.g., d4_4-methanesulfonamide) to correct matrix effects .

Q. How can stability studies be structured to assess this compound under varying storage conditions?

  • Methodology :

  • Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days. Monitor degradation via HPLC.
  • Long-Term Stability : Store at -20°C (desiccated) and test monthly for 12 months. Use TGA/DSC to identify decomposition temperatures .

Q. What approaches are used to modify this compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Functionalization : Introduce substituents (e.g., fluorine at para-position via electrophilic substitution) or replace sulfonamide with sulfonic ester.
  • Docking Studies : Perform in silico modeling (e.g., AutoDock Vina) against target receptors (e.g., CB2) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.